molecular formula C12H14FN3O2S B4780494 1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide

1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4780494
M. Wt: 283.32 g/mol
InChI Key: UTXPWLPFTFTTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide is an organic compound with the molecular formula C12H14FN3O2S. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 2-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The sulfonamide group is introduced through sulfonation reactions using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various sulfonamide derivatives.

Scientific Research Applications

1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-N-(2-fluorophenyl)-4-hydroxy-2-oxo-3-quinolinecarboxamide: Another fluorinated aromatic compound with potential biological activity.

    1-ethyl-N-(2-fluorophenyl)-3-methylpyrazole-4-sulfonamide: A closely related compound with similar structural features.

Uniqueness

1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorine atom enhances its metabolic stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

1-ethyl-N-(2-fluorophenyl)-3-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2S/c1-3-16-8-12(9(2)14-16)19(17,18)15-11-7-5-4-6-10(11)13/h4-8,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPWLPFTFTTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.